(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxyphenyl group, and a methylbutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide and a suitable alkylating agent to form the thiazolidinone ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide .
Uniqueness
(5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (5E)-5-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-(3-methylbutyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are characterized by their unique heterocyclic structure and have been explored for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is often influenced by the substituents on the core structure. The specific arrangement of groups on the thiazolidinone ring can enhance or diminish its pharmacological effects. For instance, modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to significant changes in activity profiles.
Table 1: Common Biological Activities of Thiazolidinones
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound in focus has shown promising results against various cancer cell lines. For example, it has been noted to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific IC50 values for different cancer cell lines are crucial for understanding its efficacy.
Antimicrobial Properties
The compound has exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Comparative studies have shown that certain derivatives possess antibacterial properties comparable to standard antibiotics.
Anti-inflammatory Effects
The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Antidiabetic Effects
Thiazolidinones have been recognized for their role as PPARγ agonists, which play a critical role in glucose metabolism and insulin sensitivity. The compound has shown potential in lowering blood glucose levels in diabetic models through its action on lipid metabolism.
Case Studies
Several case studies illustrate the biological activities of this compound:
- Anticancer Study : A study conducted on breast cancer cells demonstrated that the compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties compared to conventional antibiotics.
- Anti-inflammatory Action : Research indicated that treatment with the compound significantly reduced levels of TNF-α and IL-6 in a murine model of inflammation, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C17H22N2O3S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-[(2,4-dimethoxyphenyl)iminomethyl]-4-hydroxy-3-(3-methylbutyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H22N2O3S2/c1-11(2)7-8-19-16(20)15(24-17(19)23)10-18-13-6-5-12(21-3)9-14(13)22-4/h5-6,9-11,20H,7-8H2,1-4H3 |
InChI Key |
XUZKMLMNTDWVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=C(SC1=S)C=NC2=C(C=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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